ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core with partial saturation at the 4,5-positions. Key functional groups include:
- Ethyl carboxylate at position 6(7H), enhancing lipophilicity.
- 2-(4-(Dimethylamino)benzamido) substituent, introducing aromaticity and a tertiary amine (electron-donating dimethylamino group).
The compound’s molecular formula is C₁₉H₂₅N₅O₄S, with a molecular weight of 419.5 g/mol.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(dimethylamino)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-4-28-20(27)24-10-9-14-15(11-24)29-19(16(14)17(21)25)22-18(26)12-5-7-13(8-6-12)23(2)3/h5-8H,4,9-11H2,1-3H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQKGBWSNSUZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3, C₁₅H₂₂N₂O₄S), a structurally related thienopyridine derivative. Key differences include:
Physicochemical and Hazard Profile
- Solubility: The target compound’s dimethylamino and carbamoyl groups enhance polarity, suggesting moderate aqueous solubility in acidic conditions (via protonation). In contrast, the Boc group in the similar compound increases hydrophobicity, reducing water solubility.
- Reactivity : The Boc group in the similar compound serves as a protective moiety for amines, whereas the target’s benzamido and carbamoyl groups may participate in hydrogen bonding or enzymatic interactions.
- The target compound’s dimethylamino group could act as a mild irritant, though detailed toxicological data are unavailable.
Research Implications
- Biological Potential: The dimethylamino and carbamoyl groups in the target compound may enhance binding to charged protein pockets (e.g., ATP-binding sites in kinases), though empirical studies are needed.
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